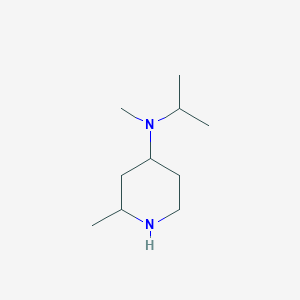

N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine

Description

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N,2-dimethyl-N-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C10H22N2/c1-8(2)12(4)10-5-6-11-9(3)7-10/h8-11H,5-7H2,1-4H3 |

InChI Key |

LLBYBZFIZSHRDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)N(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine

General Synthetic Strategy

The synthesis typically involves:

- Functionalization of the piperidine ring at the 4-position.

- Introduction of methyl and isopropyl groups on the nitrogen atom.

- Use of organolithium or Grignard reagents for selective alkylation.

- Conversion of piperidine-4-carboxylic acid derivatives into amides or amines followed by reductive alkylation.

Stepwise Preparation Routes

Starting from Piperidine-4-carboxylic Acid Derivatives

A common approach starts with piperidine-4-carboxylic acid or its derivatives, which undergo:

N-Methylation: Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde and palladium catalysts under mild heating conditions (around 90-95°C) in acidic aqueous media (e.g., formic acid).

Conversion to Acid Chloride: The 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride in an inert solvent like methylene chloride at 30-60°C to yield the corresponding acid chloride intermediate.

Amide Formation: The acid chloride intermediate is then reacted with an amine such as diethylamine or other alkyl amines to form the corresponding amide.

Organolithium or Grignard Reagent Alkylation

The acid amide intermediate is subjected to nucleophilic substitution with organolithium reagents (e.g., n-butyllithium, n-hexyllithium) or Grignard reagents under inert atmosphere at low temperatures (-80°C to -30°C), facilitating the installation of alkyl groups on the nitrogen or carbon atoms adjacent to the ring.

This step allows selective introduction of the isopropyl group on the nitrogen atom to form N-(propan-2-yl) substitution, crucial for the final compound structure.

Final Amination and Purification

The resulting intermediate is then treated with aqueous acid (e.g., concentrated hydrochloric acid) under reflux to form the amine salt, followed by basification (e.g., with NaHCO3 or NaOH) to liberate the free amine.

Extraction with organic solvents such as ethyl acetate and subsequent crystallization (cooling to 0°C with addition of co-solvents like n-hexane) yields purified this compound.

Data Table Summarizing Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of piperidine derivatives and related compounds:

Piperidine Derivatives: Biological Potential

- Piperidine derivatives have demonstrated strong urease inhibitory activity, which could be significant for treating conditions like kidney stones.

- Specific piperidine derivatives have shown the ability to reduce tumor volume in animal models without significant side effects, suggesting a favorable therapeutic profile for anticancer activity.

- Some piperidine-based compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- 4-Oxypiperidines have been designed and synthesized as histamine H3R antagonists/inverse agonists .

Lasmiditan Synthesis

- 2,2-dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propanamide is a new intermediate useful in the synthesis of lasmiditan .

- The invention relates to a method of preparing (6-amino-pyridin-2-yl)-(1-methyl-piperidin-4-yl)-methanone or a salt thereof which comprises reacting 2,2- dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide with an acid and eventually, converting the resulting salt into the free base .

- The invention relates to the use of 2,2-dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide in a method for preparing lasmiditan or the salts thereof .

Other Relevant Information

- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been synthesized and show excellent antiproliferative activity against HeLa cells .

- Various applications across health and medical sciences, including medicinal chemistry, pharmacology, pharmacy, and neurology are listed .

- Lactate Chemical Exchange Saturation Transfer (LATEST) imaging is used to image lactate with high spatial resolution, with potential applications in diagnosing and evaluating therapeutic response in cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Modifications and Rotational Freedom

Compound 4: N,2-Dimethyl-N-(6'-methoxynaphthyl-1'-amino)-cyclopenta[d]pyrimidin-4-amine ()

- Key Feature : A methoxy group at the 6'-position of the naphthyl ring restricts rotational freedom around the cyclopenta[d]pyrimidine scaffold.

- Impact : Hindered rotation correlates with enhanced microtubule depolymerization and antiproliferative activity in cancer cells.

Compound 5: N,2-Dimethyl-N-(5'-methoxynaphthyl-2'-amino)-cyclopenta[d]pyrimidin-4-amine ()

- Key Feature : A methoxy group at the 5'-position allows free rotation of the naphthyl ring.

- Impact : Reduced biological activity compared to Compound 4, highlighting the importance of substituent positioning on conformational stability and potency .

Implication for Target Compound : The isopropyl group in N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine may similarly influence steric interactions and rotational flexibility, affecting binding to biological targets.

Substitution Patterns on the Piperidine Ring

1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine (27) and 1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine (28) ()

- Structural Features : Benzyl and halogenated phenyl substituents.

- Synthetic Yields : 68% (27) and 75% (28), indicating feasibility of introducing electron-withdrawing groups (e.g., Cl, OCH₃).

N-{1-[5-(3,4-Dichlorophenylamino)-[1,2,4]thiadiazol-3-yl]-propan-2-yl}-(2,2,6,6-tetramethylpiperidine-4-yl)amine (1) ()

- Structural Features : Tetramethylpiperidine and thiadiazole moieties.

Comparison to Target Compound : The absence of a benzyl or thiadiazole group in this compound suggests lower lipophilicity but greater conformational flexibility compared to these analogs.

Pharmacological Profiles of Piperidine Derivatives

- Structure : Features a piperidine ring with a pyrrolidinylsulfonyl group.

- Activity : High-affinity κ-opioid receptor antagonist (Ki = 3–22 nM) with selectivity over μ- and δ-opioid receptors.

- Relevance : Demonstrates that piperidine derivatives with bulky substituents can achieve receptor subtype selectivity .

- Structure : Contains a 2-methylbenzyl-piperidine moiety.

- Key Insight : Substitutions on the piperidine nitrogen (e.g., benzyl groups) enhance interactions with enzyme active sites .

Implication for Target Compound : The isopropyl group in this compound may confer moderate selectivity for receptors or enzymes, though specific target affinity remains to be explored.

Biological Activity

N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, particularly in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two methyl groups and an isopropyl group. This specific substitution pattern influences its chemical reactivity and biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which may lead to diverse derivatives with altered biological properties .

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized that the compound may modulate the activity of neurotransmitter receptors, potentially leading to effects such as analgesia or anxiolysis. The exact pathways involved are still under investigation, but preliminary studies suggest significant interactions with receptors associated with mood and pain regulation.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological effects. For instance:

- Analgesic Properties : Preliminary studies suggest potential analgesic effects through modulation of pain pathways in the CNS.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms by interacting with GABAergic systems .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies have indicated:

- Antibacterial Activity : The compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli ranged from 5.64 to 77.38 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine precursors. The synthesis process is crucial for developing derivatives that may exhibit improved biological activities or target specific pathways more effectively .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives related to this compound:

- Neurotransmitter Modulation : A study demonstrated that piperidine derivatives could inhibit acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease therapy through enhanced cholinergic signaling .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of various piperidine derivatives against fungal strains like Candida albicans, showing promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.